molecular formula C8H7FO5S B14122610 3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde

3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde

Cat. No.: B14122610
M. Wt: 234.20 g/mol
InChI Key: QLCNNOCENYXUSV-UHFFFAOYSA-N
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Description

3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorosulfonyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde typically involves the introduction of the fluorosulfonyl group onto a benzaldehyde derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the formation of the desired sulfonyl fluoride group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorosulfonylation reactions using sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These methods are designed to be scalable and cost-effective, ensuring the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as a probe for studying enzyme mechanisms and protein interactions.

    Medicine: Potential use in drug discovery and development due to its reactive fluorosulfonyl group.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde involves the reactivity of its fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound’s ability to target specific molecular pathways makes it valuable in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(fluorosulfonyl)oxy]-benzoic acid
  • 4-[(fluorosulfonyl)oxy]-benzaldehyde
  • 3-[(fluorosulfonyl)oxy]-4-methyl-Benzaldehyde

Uniqueness

3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde is unique due to the presence of both a methoxy group and a fluorosulfonyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H7FO5S

Molecular Weight

234.20 g/mol

IUPAC Name

2-fluorosulfonyloxy-4-formyl-1-methoxybenzene

InChI

InChI=1S/C8H7FO5S/c1-13-7-3-2-6(5-10)4-8(7)14-15(9,11)12/h2-5H,1H3

InChI Key

QLCNNOCENYXUSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OS(=O)(=O)F

Origin of Product

United States

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